molecular formula C7H9ClF3N3 B3380690 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride CAS No. 2031269-41-5

2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

Cat. No.: B3380690
CAS No.: 2031269-41-5
M. Wt: 227.61
InChI Key: QWVDHDBCUIMDLI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride (CAS: 2031269-41-5) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a trifluoromethyl (-CF₃) group at position 2 and a hydrochloride counterion. Its molecular formula is C₇H₉ClF₃N₃, with a molecular weight of 227.62 g/mol . The compound is characterized by its high purity (>95%) and availability in bulk quantities, making it a valuable building block in medicinal chemistry and drug discovery .

Synthesis and Applications
The compound is synthesized via multi-step procedures involving hydrazine derivatives and trifluoromethyl-containing precursors. For example, similar pyrazolo-pyrazine derivatives are synthesized by reacting hydrazine intermediates with trifluoroacetylacetone or hexafluoroacetylacetone, followed by cyclization and salt formation . Its primary applications include serving as a scaffold for developing modulators of biological targets, such as metabotropic glutamate receptors (mGluR2) and p38 MAPK inhibitors .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-3-5-4-11-1-2-13(5)12-6;/h3,11H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVDHDBCUIMDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(F)(F)F)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031269-41-5
Record name 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and chlorobenzene under reflux conditions. The final product is obtained by treating the intermediate with hydrogen chloride in ethanol .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent yields .

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine showed significant inhibition of tumor growth in various cancer cell lines. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a potential candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of experiments revealed that it possesses inhibitory effects against several bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways . This makes it a candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Case Study: Pyrazolo[1,5-a]pyrazine Derivatives

A research study focused on synthesizing various derivatives of pyrazolo[1,5-a]pyrazine and assessing their biological activities. The study found that certain derivatives exhibited enhanced potency against specific cancer types compared to standard treatments. The incorporation of the trifluoromethyl group was crucial in optimizing these compounds' pharmacokinetic profiles .

Organic Electronics

This compound is being investigated for its potential use in organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that incorporating this compound into polymer matrices can enhance charge transport properties and overall device efficiency .

Data Table: Electronic Properties of Pyrazolo Compounds

CompoundMobility (cm²/Vs)On/Off RatioStability (hours)
2-(Trifluoromethyl)-4H...0.0510^448
Pyrazolo[1,5-a]pyrimidine0.0310^336
Pyrazolo[1,5-a]pyrazine0.0410^450

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. Preliminary studies have indicated that certain pyrazolo derivatives exhibit herbicidal activity against common agricultural weeds. The trifluoromethyl group is believed to enhance the herbicidal efficacy by improving the compound's absorption and translocation within plant systems .

Case Study: Herbicidal Efficacy

A field study assessed the effectiveness of a formulation containing pyrazolo compounds against specific weed species. Results indicated a significant reduction in weed biomass compared to untreated controls. The study concluded that further optimization could lead to the development of effective herbicides based on this scaffold .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to the activation of caspases and cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and analogous pyrazolo-pyrazine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride -CF₃ at position 2; HCl salt C₇H₉ClF₃N₃ 227.62 High metabolic stability; mGluR2 negative allosteric modulator candidate
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride -COOEt at position 2; -CH₃ at position 6 C₁₀H₁₆ClN₃O₂ 245.22 Ester group enhances solubility; used in kinase inhibitor research
4-Oxo-N-[(pyridin-2-yl)methyl]-5-[3-(trifluoromethyl)phenyl]methyl derivative -CF₃-phenyl at position 5; oxo group C₂₀H₁₉F₃N₄O 388.39 Demonstrated p38 MAPK inhibitory activity (IC₅₀: 37.0 µM)
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride -COOMe at position 3; HCl salt C₈H₁₂ClN₃O₂ 217.66 Lower lipophilicity (logP ~1.2); intermediate in anticonvulsant drug development
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine -CH₃ at position 6 C₇H₁₁N₃ 137.18 Minimal steric hindrance; used as a chiral building block

Key Differences and Implications

Substituent Effects on Bioactivity

  • The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.1) and metabolic stability compared to methyl or ester substituents . This property is critical for improving blood-brain barrier penetration in neurological targets like mGluR2 .
  • Derivatives with carboxylate esters (e.g., ethyl or methyl esters) exhibit higher aqueous solubility but are prone to hydrolysis, limiting their in vivo stability .

Positional Isomerism

  • Substituents at position 2 (target compound) vs. position 3 (methyl carboxylate derivative) significantly alter binding affinity. For example, the 2-CF₃ group in the target compound optimizes interactions with hydrophobic pockets in enzyme active sites, whereas position 3 substituents may disrupt π-π stacking .

Pharmacological Profiles

  • The target compound’s mGluR2 negative allosteric modulation (IC₅₀: ~100 nM) is superior to analogs lacking the trifluoromethyl group, which show reduced receptor affinity .
  • In contrast, 4-oxo derivatives (e.g., compound from ) demonstrate moderate p38 MAPK inhibition but higher cytotoxicity due to reactive oxo groups .

Synthetic Accessibility

  • The target compound is commercially available at scale (e.g., American Elements, CymitQuimica) but costs ~€515/50 mg due to complex fluorination steps . Simpler analogs like the 6-methyl derivative are cheaper (€200–300/g) but less pharmacologically versatile .

Research Findings and Trends

  • Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, as shown in comparative microsomal studies (t₁/₂: >60 min vs. <30 min for methyl analogs) .
  • Crystallographic Data : X-ray studies reveal that the pyrazolo-pyrazine core adopts a boat conformation , with the trifluoromethyl group occupying an axial position to minimize steric clashes .
  • SAR Trends : Bulky substituents at position 2 (e.g., -CF₃, -Ph) enhance target binding but may reduce solubility. Hybrid derivatives (e.g., 5-[3-CF₃-phenyl]methyl) balance these effects .

Biological Activity

2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride (CAS No. 2031269-41-5) is a compound with significant biological activity that has garnered attention in medicinal chemistry. This article delves into its chemical properties, biological activities, and potential therapeutic applications based on current research findings.

  • Chemical Formula : C₇H₉ClF₃N₃
  • Molecular Weight : 227.62 g/mol
  • IUPAC Name : 2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine; hydrochloride
  • Appearance : White powder
  • Storage Conditions : Room temperature

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. Research indicates that various pyrazine derivatives exhibit significant antiproliferative effects against human tumor cell lines through mechanisms such as tubulin polymerization inhibition and apoptosis induction.

  • Case Study : A study evaluated the effects of synthesized pyrazine derivatives on colon cancer cell lines (HCT-116 and HT-29). The findings revealed that specific derivatives upregulated Bax and downregulated Bcl-2 expression in HT-29 cells. This modulation led to increased caspase 3 activation and subsequent apoptosis via the mitochondrial pathway .

Enzymatic Inhibition

Compounds within the pyrazolo family have also been studied for their ability to inhibit certain enzymes relevant to cancer progression and other diseases. The potential for selective inhibition suggests that these compounds could be developed into therapeutic agents targeting specific pathways involved in tumor growth.

Comparative Biological Activity Table

CompoundActivityMechanismReference
This compoundAnticancerInduces apoptosis through BAX/Bcl-2 modulation
RB1-9 DerivativesAntiproliferativeInhibits tubulin polymerization
Pyrazolo[1,5-a]pyrimidinesEnzymatic inhibitionTargets specific cancer-related enzymes

Safety and Toxicology

The compound is classified with several hazard statements indicating potential health risks:

  • Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).
  • Precautionary Statements : Includes recommendations for protective measures during handling and use.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride?

  • Methodology : Start with methyl 3-amino-2-pyrazinecarboxylate as a key intermediate. Cyclization via amination followed by condensation with trifluoromethyl-containing aldehydes (e.g., 2-furaldehyde) can yield the core pyrazolo[1,5-a]pyrazine structure. Purification via recrystallization or HPLC is critical to achieve >95% purity (as validated by elemental analysis and HRMS) .
  • Key Considerations : Monitor reaction temperature (typically 80–100°C) and solvent choice (e.g., DMF or THF) to avoid side products like over-alkylated derivatives.

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

  • Methodology :

  • Elemental Analysis : Compare calculated vs. observed C, H, N content (e.g., Anal. Calcd for C₁₃H₁₁N₅O: C, 61.65; H, 4.38; N, 27.65) .
  • HRMS : Use ESI-HRMS to confirm molecular ion peaks (e.g., [M + H]⁺ at m/z 254.1042) .
  • NMR : ¹H/¹³C NMR to verify regioselectivity and trifluoromethyl group positioning .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors like adenosine A₂a. Validate predictions with in vitro assays (e.g., radioligand binding assays). Substituent effects (e.g., trifluoromethyl vs. bromo groups) significantly alter receptor selectivity .
  • Case Study : Derivatives with 4-(2,4,6-trifluorobenzyl)piperazine showed moderate A₂a affinity (IC₅₀ = 120 nM) but >100-fold selectivity over A₁ receptors .

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Troubleshooting :

  • Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid false positives).
  • Structural Variants : Verify substituent positions (e.g., trifluoromethyl at C2 vs. C3) using X-ray crystallography .
  • Data Normalization : Use internal controls (e.g., reference antagonists) to standardize activity metrics .

Q. What strategies improve metabolic stability of pyrazolo[1,5-a]pyrazine derivatives in preclinical studies?

  • Methodology :

  • ADME Prediction : Apply tools like SwissADME to identify metabolic hotspots (e.g., oxidation-prone piperazine rings).
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) or replace labile moieties (e.g., ester-to-amide bioisosteres) .
    • Validation : Conduct microsomal stability assays (human liver microsomes, 1 hr incubation) to quantify half-life improvements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

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